3,3-Dimethylbicyclo[2.2.1]heptan-2-amine
Description
Contextualization within Bicyclic Amine Chemistry and Norbornane (B1196662) Derivatives
3,3-Dimethylbicyclo[2.2.1]heptan-2-amine is a derivative of norbornane, a bridged bicyclic hydrocarbon. ontosight.ai The core structure consists of a cyclohexene (B86901) ring with a methylene (B1212753) bridge between carbons 1 and 4. wikipedia.org This bicyclic system is known for its significant ring strain, which contributes to its high reactivity. wikipedia.org The addition of an amino group at the 2-position and two methyl groups at the 3-position creates this compound. ontosight.ai
The presence of the amino group classifies it as a bicyclic amine. These compounds are recognized for their distinct structural properties and potential biological activities. ontosight.ai The spatial arrangement of substituents on the bicyclo[2.2.1]heptane framework is crucial and gives rise to endo and exo isomers, which can exhibit different chemical and biological properties. This stereoisomerism is a key feature of norbornane derivatives and a focal point of much research.
The synthesis of norbornane derivatives often involves the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile to construct the bicyclic framework. nih.gov Subsequent functionalization allows for the introduction of various groups, such as the amine and methyl groups found in this compound.
Rationale for Academic Investigation of this compound
The academic interest in this compound and its analogues stems from their potential applications in medicinal chemistry and materials science. ontosight.aiontosight.ai The rigid norbornane scaffold provides a three-dimensional structure that can be exploited in drug design to orient functional groups in specific spatial arrangements for interaction with biological targets. rsc.org
One notable area of investigation is its relation to mecamylamine (B1216088), a drug known for its anti-hypertensive and anti-addictive properties. brookes.ac.ukgoogle.com Research has explored the synthesis of analogues of mecamylamine, including derivatives of this compound, to study their activity at nicotinic acetylcholine (B1216132) receptor subtypes. brookes.ac.uk Minor structural modifications, such as changing a methyl to an ethyl group, have shown interesting effects on activity and selectivity. brookes.ac.uk
Furthermore, the precursor ketone, 3,3-Dimethylbicyclo[2.2.1]heptan-2-one (also known as camphenilone), is a versatile intermediate in organic synthesis. It serves as a starting material for the preparation of various substituted norbornane derivatives, including the target amine. The study of reactions involving this ketone, such as reduction to the corresponding alcohol or other functionalizations, provides valuable insights into the chemistry of this bicyclic system.
Overview of Key Research Areas Pertaining to the Bicyclo[2.2.1]heptane Amine Scaffold
The broader bicyclo[2.2.1]heptane amine scaffold is a subject of extensive research across several key areas:
Medicinal Chemistry: This is arguably the most significant area of application. The rigid framework is used as a scaffold to develop novel therapeutic agents. For instance, derivatives are being investigated as antagonists for chemokine receptors like CXCR2, which are implicated in cancer metastasis. rsc.orgnih.gov The unique three-dimensional shape and hydrophobic properties of the bicyclic system are advantageous in drug discovery. rsc.org
Asymmetric Synthesis: Chiral bicyclo[2.2.1]heptane derivatives, including amino alcohols, are used as catalysts or chiral auxiliaries in asymmetric synthesis. researchgate.net The well-defined stereochemistry of the scaffold allows for the transfer of chirality in chemical reactions, leading to the synthesis of enantiomerically pure compounds.
Materials Science: Norbornene, the unsaturated precursor to norbornane, and its derivatives are used in polymer chemistry. ontosight.aichempedia.info The ring-opening metathesis polymerization (ROMP) of norbornene-based monomers leads to polymers with unique properties, such as high thermal stability and chemical resistance. chempedia.info While research on the direct application of this compound in this area is less common, the broader family of norbornane derivatives plays a crucial role.
Mechanistic Studies: The strained nature of the norbornane system has made it a classic subject for studying reaction mechanisms and carbocation rearrangements. wikipedia.org The deamination of aminobicyclo[2.2.1]heptane derivatives has been a subject of such mechanistic investigations. documentsdelivered.com
Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C9H17N/c1-9(2)7-4-3-6(5-7)8(9)10/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
LPQZZTSZMIMKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1N)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethylbicyclo 2.2.1 Heptan 2 Amine and Analogues
Established Synthetic Routes for Bicyclo[2.2.1]heptane Amines
General methods for accessing the bicyclo[2.2.1]heptane amine scaffold often begin with the corresponding bicyclic ketones or involve building the bicyclic system from acyclic precursors.
Reductive amination is a direct and widely used method for converting bicyclic ketones into their corresponding amines. This one-pot reaction typically involves the treatment of a ketone with ammonia (B1221849) or a primary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. thieme-connect.de Various reducing agents can be employed, with the choice of agent influencing reaction conditions and outcomes. For instance, primary amines can be synthesized by reacting ketones with ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst. thieme-connect.de
This strategy is applicable to a range of cyclic ketones, providing a versatile entry point to secondary amines as well. thieme-connect.com The direct reductive amination of aldehydes and ketones can also be achieved using triethylsilane as a reducing agent with an iridium catalyst. thieme-connect.de
Table 1: Reducing Agents in Reductive Amination of Ketones
| Reducing Agent | Typical Conditions | Amine Source | Reference |
|---|---|---|---|
| Ammonium Formate / Pd/C | Room Temperature | Ammonia | thieme-connect.de |
| Sodium Borohydride (NaBH₄) | Methanol, controlled pH | Primary Amine | researchgate.net |
| Triethylsilane / Iridium Catalyst | Dioxane, 75°C | Secondary Amine | thieme-connect.de |
| Hydrogen / Metal Catalyst | High pressure and temperature | Ammonia/Amine | google.com |
Catalytic hydrogenation is a robust method for synthesizing bicyclo[2.2.1]heptane amines from various precursors, such as oximes, nitriles, and nitro compounds. google.comcore.ac.uk Industrial-scale synthesis often utilizes this approach due to its efficiency. evitachem.com For example, the known synthetic route to rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride involves a Diels-Alder reaction followed by catalytic hydrogenation. google.com Similarly, bicyclo[2.2.1]heptane dicarbonitriles can be hydrogenated in the presence of a metal catalyst like cobalt or nickel to produce norbornane (B1196662) dimethylene amines. google.com The reduction of azide (B81097) intermediates is another effective route; treatment of a bicyclic azide with 10% Pd/C and hydrogen or with lithium aluminium hydride yields the corresponding amine. core.ac.uk
The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.1]heptane skeleton. nih.gov This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (B3395910) (a diene) with a suitable dienophile to form the bicyclic ring system. acs.orgresearchgate.net The reaction is highly stereospecific and often exhibits high diastereoselectivity, which is crucial for the synthesis of complex molecular structures. nih.gov A variety of dienophiles can be used, allowing for the introduction of different functional groups that can later be converted to an amine. For instance, the reaction of cyclopentadiene with (£)-3-methyl-1-nitrobut-1-ene is a key step in the synthesis of certain bicyclo[2.2.1]heptan-2-amines. google.com The versatility of this reaction allows for the creation of highly substituted and functionalized bicyclo[2.2.1]heptane cores. researchgate.net
Advanced and Stereoselective Synthesis of 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine
The synthesis of the specific target, this compound, particularly in an enantiomerically pure form, requires more advanced and stereoselective methods. These often start from naturally occurring chiral precursors that already contain the core bicyclic structure.
Asymmetric synthesis is essential for obtaining specific enantiomers of chiral compounds. tcichemicals.com This can be achieved through several methods, including the use of a chiral pool, asymmetric catalysis, or optical resolution. tcichemicals.com In the context of bicyclo[2.2.1]heptane systems, chiral auxiliaries can be employed in Diels-Alder reactions to direct the stereochemical outcome of the cycloaddition, leading to enantiomerically enriched products. researchgate.netsfu.ca These auxiliaries are chiral molecules that are temporarily attached to one of the reactants to guide the approach of the other reactant, and are subsequently removed. tcichemicals.com
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of a chiral product, is another powerful tool. arkat-usa.org For example, chiral phosphine (B1218219) ligands have been studied for catalytic enantioselective reductive amination, achieving high enantiomeric excess for certain amine products. thieme-connect.de
The most direct routes to this compound and its derivatives often start from readily available, naturally derived monoterpenoids like camphor (B46023) and camphene (B42988), which possess the required dimethyl-substituted bicyclo[2.2.1]heptane framework. nih.govmdpi.comprepchem.com
Camphor, which is (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, and its derivatives are common precursors. A series of regio- and stereo-chemically diverse chiral 1,2-, 1,3-, and 1,4-diamines have been synthesized from commercial (1S)-(+)-ketopinic acid and (1S)-(+)-10-camphorsulfonic acid. semanticscholar.org A typical sequence involves converting the ketone group of a camphor derivative into an oxime, which is then reduced to a mixture of endo- and exo-amines. mdpi.comnih.gov For example, (1S,4R,2E)-7,7-dimethyl-1-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one oxime can be reduced with sodium in isopropanol (B130326) to yield a separable mixture of the corresponding endo- and exo-diamines. mdpi.com
Camphene, or 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane, is another valuable starting material. prepchem.com It can be used to synthesize ω-chloromethyl camphene, an allyl chloride compound that reacts readily with tertiary amines to form quaternary ammonium salts. nih.gov These derivatives, containing the 3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene moiety, serve as precursors for further functionalization. nih.gov The ketone analogue, 3,3-Dimethylbicyclo[2.2.1]heptan-2-one (also known as camphenilone), is a versatile intermediate for preparing substituted norbornane derivatives. sigmaaldrich.com Reduction of this ketone provides access to the corresponding alcohol, which can be further converted to the amine.
Table 2: Common Precursors for this compound Synthesis
| Precursor | CAS Number | Key Transformation | Resulting Moiety | Reference |
|---|---|---|---|---|
| (+)-Camphor | 464-49-3 | Oximation followed by reduction | 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | mdpi.com |
| Camphene | 79-92-5 | Halogenation and substitution | 3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene | nih.gov |
| 3,3-Dimethylbicyclo[2.2.1]heptan-2-one | 13211-15-9 | Reductive amination or reduction/amination | This compound | |
| (1S)-(+)-10-Camphorsulfonic acid | 3144-16-9 | Multi-step synthesis | Camphor-derived diamines | semanticscholar.org |
Nucleophilic Substitution Reactions Utilizing Bridge Ring Amines
The amine functionality on the bicyclo[2.2.1]heptane skeleton, as seen in this compound and its analogues, serves as an effective nucleophile in substitution reactions. This reactivity is harnessed to synthesize more complex molecules, particularly in the development of pharmaceutical agents. Research has shown that bridge-ring amines, including bicyclo[2.2.1]heptan-2-amine, can be used to build N,N'-diarylsquaramide skeletons, which are of interest as selective antagonists for chemokine receptors like CXCR2. rsc.orgnih.gov
In a typical synthetic scheme, a two-step nucleophilic substitution is employed. The process often begins with the reaction of a starting material like 3,4-dialkoxycyclobut-3-ene-1,2-dione with an aniline (B41778) derivative. The resulting intermediate, which contains a reactive ethoxy group, then undergoes a second substitution reaction. In this step, a bridged bicyclic amine, such as bicyclo[2.2.1]heptan-2-amine, displaces the ethoxy group to form the final target compound. rsc.orgnih.gov This approach has been successfully used to create a series of compounds for biological screening. nih.gov
For instance, the synthesis of CXCR2 antagonists involved reacting an intermediate compound with various bridge ring amines to yield the final products. rsc.org The bicyclo[2.2.1]heptane moiety was specifically introduced to explore its effect on antagonistic activity and selectivity against related receptors. nih.gov
Table 1: Nucleophilic Substitution with Bicyclic Amines
| Reactant 1 | Reactant 2 (Bridge Ring Amine) | Product Class | Significance |
|---|---|---|---|
| 3,4-diethoxycyclobut-3-ene-1,2-dione derivative | bicyclo[2.2.1]heptan-2-amine | N,N'-diarylsquaramide | Formation of CXCR2 selective antagonists. rsc.orgnih.gov |
| Acyl chloride intermediates | Various amines | Amide compounds | Intermediate step towards creating more complex amines after reduction. nih.gov |
Azide Reduction Methodologies for Amine Formation
The reduction of an azide group is a robust and widely used method for installing an amine group, including onto the rigid this compound framework. This transformation is typically the final step in a sequence that begins with the conversion of a precursor, often an alcohol, into an azide.
The synthesis of 2-endo-ethyl-3,3-dimethylbicyclo[2.2.1]heptan-2-amine, an analogue of the target compound, has been documented via this method. google.com The process involves the reduction of the corresponding 2-azido-2-endo-ethyl-3,3-dimethylbicyclo[2.2.1]heptane intermediate using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). google.com
Further studies on similar bicyclic systems have explored a range of conditions for this transformation. The formation of the azide precursor itself can be sensitive to reaction conditions. For example, treating a bicyclic alcohol with sodium azide in a biphasic system of sulfuric acid and chloroform (B151607) is highly dependent on the acid concentration. core.ac.uk Using 50% sulfuric acid successfully yields the desired tertiary azide, while higher concentrations can lead to rearranged byproducts. core.ac.uk
Once the azide is formed, various reducing agents can be employed for its conversion to the amine. Besides lithium aluminium hydride, catalytic hydrogenation using palladium on carbon (10% Pd/C) with a hydrogen atmosphere is a common and effective method, often providing high yields. core.ac.uk The Staudinger reaction, using phosphines like triphenylphosphine (B44618) (PPh₃) or the more reactive tributylphosphine, followed by hydrolysis, also provides a pathway to the desired amine and is valued for its compatibility with other functional groups. core.ac.ukmdpi.com
Table 2: Comparison of Azide Reduction Methods for Bicyclic Amines
| Reducing Agent/Method | Substrate | Yield | Notes |
|---|---|---|---|
| Lithium aluminium hydride (LiAlH₄) | 2-azido-2-endo-ethyl-3,3-dimethylbicyclo[2.2.1]heptane | Not specified | Standard method for converting alkyl azides to amines. google.com |
| 10% Pd/C, H₂ | Tertiary azide on a bicyclo[2.2.1]heptane core | 90% | Effective catalytic hydrogenation method. core.ac.uk |
| Lithium aluminium hydride (LiAlH₄) | Tertiary azide on a bicyclo[2.2.1]heptane core | 70% | Slightly lower yield compared to catalytic hydrogenation in this specific case. core.ac.uk |
| Tributylphosphine, then H₂O | Tertiary azide on a bicyclo[2.2.1]heptane core | Not specified | A Staudinger reaction approach, useful for functional group tolerance. core.ac.uk |
| Triphenylphosphine (PPh₃) | Azido-oxime on a camphor-derived bicyclo[2.2.1]heptane core | Not specified | Used to reduce an azide to a primary amine in the synthesis of diamine ligands. mdpi.com |
Intramolecular Heterocyclization for Bridged Bicyclic Amine Synthesis
The synthesis of complex, bridged bicyclic amine structures can be achieved through intramolecular C-H amination. This advanced strategy allows for the construction of intricate aza-cycles from more accessible monocyclic starting materials. nih.govbohrium.com Such methods are of significant interest in medicinal chemistry for creating novel, three-dimensional molecular scaffolds. bohrium.com
One reported approach utilizes the synergistic activation by both light and heat to facilitate the intramolecular amination of remote C-H bonds. nih.gov This method was developed to provide a general route to value-added and structurally complex bridged bicyclic amines. The reaction mechanism and the specific roles of light and heat were investigated using density functional theory and nuclear magnetic resonance studies. nih.govbohrium.com
The process typically starts with a monocyclic sulfonamide, such as one derived from a cyclohexane, cyclopentane, or even larger rings. bohrium.com Under the optimized conditions involving both photo- and thermal energy, the sulfonamide nitrogen attacks a remote C-H bond on the ring, leading to the formation of a new carbon-nitrogen bond and constructing the second bridge of the bicyclic system. This transannular C-H bond amination has been shown to be effective for a variety of substrates, including those bearing functional groups like esters, nitriles, and amides. bohrium.com The robustness of this method allows for its application on a gram-scale, demonstrating its potential utility in synthetic campaigns. nih.gov
Considerations for Large-Scale Synthetic Preparation and Process Optimization
The transition from laboratory-scale synthesis to large-scale preparation of this compound and its analogues requires careful consideration of efficiency, cost, safety, and environmental impact. Process optimization focuses on refining reaction conditions, minimizing steps, and selecting appropriate reagents and purification methods.
For bicyclic compounds derived from natural products like camphor, established procedures for preparing key intermediates can serve as a starting point. For example, the preparation of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime, a related camphor derivative, has been optimized for reasonable scale, moving away from methods that require long reaction times and large quantities of solvents. orgsyn.org Key optimization parameters include the choice of reagents (e.g., hydroxylamine (B1172632) hydrochloride and sodium acetate), control of reaction time through monitoring (e.g., via TLC), and streamlined workup procedures to isolate the product efficiently. orgsyn.org
Furthermore, the principles of green chemistry are increasingly important in process optimization. This includes minimizing the use of hazardous solvents and reagents, reducing the number of synthetic steps (e.g., through tandem or one-pot reactions), and employing biocatalytic methods where possible. acs.org Biocatalysis can offer highly selective transformations under mild conditions, potentially shortening synthetic routes to complex molecules and improving sustainability. acs.org The choice of purification method is also crucial; crystallization is often preferred over chromatography on a large scale due to lower solvent consumption and cost.
Reaction Mechanisms and Reactivity Studies of 3,3 Dimethylbicyclo 2.2.1 Heptan 2 Amine Systems
Fundamental Transformations of the Amine Functionality
The amine group is a versatile functional handle, amenable to a variety of chemical transformations. In the context of the sterically hindered 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine, these reactions are heavily influenced by the surrounding bicyclic structure.
Oxidation Pathways to Related Carbonyl Compounds
The oxidation of amines to carbonyl compounds is a fundamental transformation in organic synthesis. While direct oxidation of this compound is not extensively detailed, the synthesis of the corresponding ketone, 3,3-Dimethylbicyclo[2.2.1]heptan-2-one (also known as camphenilone), is well-established through the oxidation of the corresponding alcohol. thieme-connect.de Reagents such as sodium dichromate in sulfuric acid are effective for converting secondary alcohols within the bicyclo[2.2.1]heptane system to the corresponding ketone. thieme-connect.de
The conversion of the amine functionality to a ketone generally requires multi-step sequences, for instance, via formation and hydrolysis of an imine or through more specialized reagents. The steric hindrance imposed by the gem-dimethyl group at the C3 position and the bicyclic framework itself would be expected to play a significant role in the feasibility and conditions required for such an oxidation.
| Precursor | Reagent | Product | Yield | Reference |
| 7,7-dimethylbicyclo[2.2.1]heptan-2-ol | Na₂Cr₂O₇, H₂SO₄, H₂O, Et₂O | 7,7-Dimethylbicyclo[2.2.1]heptan-2-one | 85% | thieme-connect.de |
| Bicyclo[2.2.1]heptan-2-ol | Raney nickel | Bicyclo[2.2.1]heptan-2-one | Excellent | thieme-connect.de |
This table presents oxidation reactions of related bicyclic alcohols to their corresponding ketones, illustrating common methods for generating the carbonyl functionality on this framework.
Reduction Pathways to Diverse Amine Derivatives
While the amine group is already in a reduced state, its reactivity allows for the synthesis of various derivatives through processes such as reductive amination and N-alkylation. These reactions modify the amine's substitution pattern. For instance, reductive amination can be used to introduce alkyl groups. A common procedure involves reacting the primary amine with an aldehyde or ketone (like paraformaldehyde) to form an imine intermediate, which is then reduced in situ with a reducing agent such as sodium borohydride to yield a secondary or tertiary amine. core.ac.uk
Alkylation reactions on structurally similar bicyclic amines have been studied, showing that the reaction mechanism can be influenced by the steric environment. A kinetic analysis of the alkylation of 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one revealed that its reaction with methyl iodide and allyl bromide proceeds via an Sₙ2 mechanism. researchgate.net However, when reacted with benzyl bromide, the sterically hindered amine follows an Sₙ1 pathway, highlighting its reduced nucleophilicity compared to less constrained amines. researchgate.net
| Amine Reactant | Reagent(s) | Product Type | Mechanism | Reference |
| 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one | Methyl Iodide | Mono- and Dialkylated Amine | Sₙ2 | researchgate.net |
| 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one | Allyl Bromide | Monoalkylated Amine | Sₙ2 | researchgate.net |
| 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one | Benzyl Bromide | Monoalkylated Amine | Sₙ1 | researchgate.net |
| 2-ethyl-3-dimethylbicyclo[2.2.1]heptan-2-amine | Paraformaldehyde, Sodium Borohydride | Methylated Amine | Reductive Amination | core.ac.uk |
Stereochemical Aspects of Reactivity in Bicyclo[2.2.1]heptane Systems
The rigid geometry of the bicyclo[2.2.1]heptane skeleton is a dominant factor in controlling the stereochemical outcome of reactions. The fixed spatial arrangement of atoms dictates the accessibility of reagents to the reactive centers.
Influence of Rigid Bicyclic Structure on Reaction Stereoselectivity
The bicyclo[2.2.1]heptane core generally directs incoming reagents to attack from the less sterically hindered exo face. uvic.ca This principle is a cornerstone of stereoselective synthesis involving this scaffold. For example, in conjugate addition reactions to vinyl sulfones attached to a 7-azabicyclo[2.2.1]heptane core, the incoming amine reagent adds preferentially to the exo face. uvic.ca
However, this preference is not absolute and can be overridden by other factors. In the aminomethylation of bicyclo[2.2.1]heptane-2,5-dione, the reaction surprisingly yields the 3-endo-6-endo-bis(dimethylaminomethyl) product. actachemscand.org This outcome contrasts with the aminomethylation of bicyclo[2.2.1]heptan-2-one, which predominantly forms the exo-product. This suggests that the presence of a second carbonyl group and the specific reagents and solvent can alter the stereochemical course of the reaction, leading to the thermodynamically or kinetically favored endo product in certain cases. actachemscand.org The high strain of the bicyclic system can also be exploited to drive stereoselective retro-condensation reactions. nih.gov
Conformational Effects on Reaction Outcomes
Conformational rigidity is a key determinant of reactivity in these systems. nih.gov Because the bicyclo[2.2.1]heptane skeleton is "locked" into a specific conformation, it constrains the geometry of transition states, thereby influencing reaction rates and selectivity. nih.gov For instance, the orientation of ring-opening reactions in related systems can be determined primarily by these conformational effects, which can favor diaxial over diequatorial transition states. researchgate.net
The internal bond angles of the bicyclic system are strained compared to acyclic analogues. The C₁-C₇-C₄ bond angle in norbornane (B1196662) is approximately 96°, a significant deviation from the ideal tetrahedral angle. cdnsciencepub.com This inherent strain affects the stability of intermediates and transition states. The nitrogen atom in 7-azabicyclo[2.2.1]heptane systems experiences unusually high barriers to inversion, a phenomenon known as the "bicyclic effect," which is attributed to the constrained C-N-C bond angles and orbital energies. cdnsciencepub.comacs.org These fixed conformational and electronic properties directly impact how the molecule interacts with other reagents, dictating the stereochemical and regiochemical outcomes of reactions.
Molecular Rearrangement Mechanisms
The strained nature of the bicyclo[2.2.1]heptane skeleton makes it susceptible to skeletal rearrangements, particularly those that can relieve ring strain. The Wagner-Meerwein rearrangement is a characteristic reaction of this system, often occurring under acidic conditions or in reactions involving carbocationic intermediates.
During the synthesis of substituted bicyclo[2.2.1]heptane amines, Wagner-Meerwein-type rearrangements are a known complication. For example, the conversion of an alcohol precursor to an azide (B81097) using sodium azide in sulfuric acid is highly dependent on the acid concentration. brookes.ac.uk Using a high concentration (75%) of sulfuric acid leads to the rearranged product, whereas a lower concentration (50%) favors the formation of the desired unrearranged tertiary azide. brookes.ac.uk This demonstrates the delicate balance between the desired reaction pathway and the propensity for skeletal rearrangement driven by the formation of a carbocationic intermediate that seeks a more stable structure. Similarly, α-ketol rearrangements are known to occur in bicyclo[2.2.1] systems, leading to ring expansion and the formation of bicyclo[3.2.1] products, although often under more severe thermal or base-promoted conditions.
| Starting Material Type | Condition/Reagent | Rearrangement Type | Outcome | Reference |
| Bicyclic Alcohol | 75% Sulfuric Acid, NaN₃ | Wagner-Meerwein | Rearranged Azide Product | brookes.ac.uk |
| α-Ketol Bicyclo[2.2.1]heptane | mCPBA | Ring Expansion | Tricyclic Derivatives |
Wagner-Meerwein Rearrangements in Related Norbornane and Camphene (B42988) Systems
The Wagner-Meerwein rearrangement is a characteristic reaction of bicyclic terpene systems, including norbornane and camphene scaffolds, which are structurally analogous to 3,3-dimethylbicyclo[2.2.1]heptane. This reaction is classified as a carbocation 1,2-rearrangement, where a hydrogen, alkyl, or aryl group migrates from one carbon atom to an adjacent one. wikipedia.orglscollege.ac.in These shifts are typically rapid and can proceed at very low temperatures. wikipedia.org
The rearrangement was first identified in the context of bicyclic terpenes, such as in the conversion of isoborneol to camphene. wikipedia.org The mechanism is initiated by the formation of a carbocation. For instance, the acid-catalyzed dehydration of isoborneol leads to a secondary carbocation. This intermediate then undergoes a 1,2-shift, which in the case of the norbornane system, involves the migration of a C-C bond of the six-membered ring. This skeletal rearrangement results in the formation of a more stable tertiary carbocation, which subsequently eliminates a proton to yield the final product, camphene. libretexts.org
These transformations are fundamentally driven by the thermodynamic stability of the resulting carbocation and, particularly in strained bicyclic systems, the relief of ring strain. libretexts.org The study of these rearrangements was pivotal in establishing the existence and behavior of carbocations as reaction intermediates. wikipedia.org
α-Iminol Rearrangement in Chiral Systems
The α-iminol rearrangement is an isomerization reaction where an α-hydroxy imine converts to an α-amino ketone through a 1,2-shift of an alkyl or aryl group. beilstein-journals.org This rearrangement is distinct from Wagner-Meerwein or pinacol rearrangements as it does not necessitate a leaving group or a carbocation intermediate, because the adjacent π system of the imine can accept the migrating group. researchgate.net The reaction can be promoted by heat, acids, bases, or Lewis acids. beilstein-journals.orgmsu.edu
A significant advancement in this area is the development of catalytic asymmetric versions of the reaction, enabling the synthesis of chiral α-amino ketones. beilstein-journals.org Extensive screening of various asymmetric catalysts has been conducted to achieve high enantioselectivity. nih.govacs.org While aluminate complexes of VAPOL and VANOL showed good efficacy, a zirconium complex of VANOL was identified as a superior catalyst, yielding enantiomeric excesses (ee) of 97% to over 99% for a majority of substrates. msu.edunih.gov An X-ray diffraction study revealed the catalyst to be a homoleptic complex of zirconium with three VANOL ligands. msu.edunih.gov
The synthetic value of the resulting chiral α-amino ketones has been demonstrated through their conversion into important chiral amino alcohols, which are widely used as ligands in asymmetric synthesis and catalysis. msu.eduacs.org
| Catalyst Type | Ligand | Resulting Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Aluminate Complex | VAPOL, VANOL, 7,7'-(t)Bu2VANOL | Up to 88% | msu.edunih.gov |
| Zirconium Complex | VANOL | 97% to >99% | msu.edunih.gov |
| BOROX Catalyst | VANOL with 2,4,6-tri-t-butyl phenol | Up to 62% (slow reaction) | acs.org |
Transition Metal-Catalyzed Reactions Involving Bicyclic Amines
Palladium-Catalyzed C(sp³)–H Arylation of Saturated Bicyclic Amine Scaffolds
Palladium-catalyzed C–H arylation has become a powerful strategy for forming carbon-carbon bonds without the need for pre-functionalized starting materials. acs.org While much focus has been on sp² C–H bonds, methods for the direct arylation of sp³ C–H bonds in saturated bicyclic amines have also been developed. acs.org
A silver-free, Pd(II)-catalyzed method has been reported for the C(sp³)–H arylation of saturated bicyclic and tricyclic amine scaffolds. ucl.ac.ukacs.org This reaction demonstrates broad applicability, providing good yields with a range of aryl iodides and bromides, including those with functional groups like aldehydes, ketones, and esters. acs.orgucl.ac.uk The methodology relies on the use of an amide-linked directing group, which positions the palladium catalyst near the target C-H bond. acs.org
The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov Key steps include the coordination of the palladium to the directing group and a concerted metalation-deprotonation event, often assisted by a base like acetate, to form a palladacycle intermediate. acs.orgnih.gov The isolation and characterization of intermediate palladium complexes have provided significant support for the proposed catalytic cycle. acs.orgucl.ac.uk A crucial advantage of this method is that the amide directing group can be removed under relatively mild conditions after the arylation is complete. acs.orgucl.ac.uk
| Coupling Partner | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Aryl Iodides | Wide range, including functionalized examples | Good yields | acs.orgucl.ac.uk |
| Aryl Bromides | Wide range, including functionalized examples | Good yields | acs.orgucl.ac.uk |
| Medicinally Relevant Scaffolds | Applicable to complex amine structures | Demonstrates synthetic utility | ucl.ac.uk |
Kinetics and Mechanisms of Norbornene-Ethylene Alternating Copolymerization Catalyzed by Amine-Bearing Palladium Complexes
Cationic methylpalladium complexes that bear hemilabile bidentate α-amino-pyridine ligands are effective precursors for the catalytic alternating copolymerization of norbornene and ethylene under mild conditions. mdpi.comnih.govnih.gov The resulting copolymers exhibit a predominantly alternating microstructure. nih.gov
Detailed kinetic and mechanistic studies, employing variable-temperature NMR (VT-NMR) and DFT calculations, have elucidated the reaction pathway. mdpi.comnih.gov These studies examined the elementary steps of ethylene (E) insertion, norbornene (N) insertion, and the geometric isomerization of the palladium complexes. mdpi.comresearchgate.net The square planar methyl and norbornyl palladium complexes can undergo facile geometric isomerization between cis and trans forms, a process governed by the sterically-controlled decoordination and recoordination of the amine ligand. mdpi.comnih.gov
A key finding is that the N-insertion step is more facile in the cis-isomers. This preference, combined with the ready geometric isomerization, leads to a cooperative mechanism that accounts for the highly alternating nature of the copolymer. mdpi.comnih.gov Kinetic data suggest that the key resting states of the catalyst during the cycle are likely the ethyl(ethylene)palladium complexes. mdpi.com This comprehensive mechanistic understanding provides a clear structure-reactivity relationship for this important polymerization reaction. mdpi.com
Organocatalytic Applications and Reaction Pathways
The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations. Bicyclic amines and their derivatives, particularly those incorporating a secondary amine, are prominent organocatalysts. mdpi.com Their catalytic activity generally proceeds through one of two primary activation pathways: the formation of a nucleophilic enamine or an electrophilic iminium ion. nih.govresearchgate.net
In the enamine pathway, the secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form an enamine intermediate. nih.gov This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles in reactions such as aldol additions and Michael additions. mdpi.com A classic example is the proline-catalyzed intramolecular aldol reaction, which is used to synthesize chiral bicyclic compounds. mdpi.com
Conversely, in the iminium pathway, the catalyst reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This process lowers the LUMO of the substrate, activating it for nucleophilic attack.
Recent advancements have expanded the scope of these pathways. For example, "oxidative enamine catalysis" involves the direct oxidation of an enamine intermediate to generate an iminium species, enabling novel transformations like the direct asymmetric β-functionalization of simple aldehydes. nih.gov Furthermore, these organocatalytic pathways are frequently employed in cascade or domino reactions, where multiple bond-forming events occur in a single pot, allowing for the rapid construction of complex molecular architectures, such as bicyclo[3.2.1]octanes, from simple starting materials. mdpi.comnih.gov
Stereochemistry and Conformational Analysis of the Bicyclo 2.2.1 Heptane Amine Scaffold
Determination of Absolute and Relative Stereochemistry in Bicyclic Amine Derivatives
The precise determination of both relative and absolute stereochemistry is fundamental in the study of bicyclic amine derivatives. High diastereoselectivity is often observed in synthetic reactions involving these scaffolds, meaning that one diastereomer is preferentially formed. nih.govnih.gov In many cases, only a single diastereomer is detectable by analytical methods like 1H and 13C NMR spectroscopy. nih.gov
The absolute stereochemistry of chiral bicyclic amines can be definitively established using X-ray diffraction (XRD) analysis of crystalline derivatives. nih.gov For instance, the absolute configuration of enantiopure products from stereoselective ring expansion reactions has been successfully proven by XRD. nih.gov This technique provides unambiguous proof of the spatial arrangement of atoms in the molecule.
Conformational Preferences and Dynamics of 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine Analogues
The conformation of bicyclo[2.2.1]heptane derivatives is largely dictated by the rigid, bridged ring system. However, the orientation of substituents and their interactions can lead to distinct conformational preferences.
Computational modeling is a powerful tool for investigating the conformational landscape of complex molecules. For bicyclic systems, methods such as Density Functional Theory (DFT) calculations are employed to model diastereomeric transition states. acs.org These computational approaches can identify key stabilizing features, such as nonconventional CH-O and CH−π interactions, that dictate the stereochemical outcome of reactions. acs.org Quantum theory calculations on the precursor, 3,3-Dimethylbicyclo[2.2.1]heptan-2-one, have been used to determine properties like activation energy, highlighting the utility of these methods in understanding the molecule's reactivity. biosynth.com
Structural modifications, even minor ones, can have significant effects on the biological activity and conformational preferences of bicyclic amines. core.ac.uk Increasing the steric bulk of substituents adjacent to the amine group is a key strategy in analog development. core.ac.uk For example, changing a methyl group to an ethyl group can alter activity at nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, suggesting a change in how the molecule interacts with its target, which is dependent on its conformation. core.ac.uk The synthesis of various analogues with different N-substituents, including N-benzyl and branched N-alkyl groups, is well-tolerated and allows for a systematic exploration of the structure-activity relationship. nih.gov
Chiral Resolution Techniques for Racemic Mixtures
The separation of enantiomers from a racemic mixture is a critical step in the preparation of chirally pure compounds. Diastereomeric crystallization is a classical and widely used technique for the resolution of racemic amines. thieme-connect.de This method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a carboxylic acid, to form a pair of diastereomeric salts. thieme-connect.de
Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. One diastereomer crystallizes out of the solution while the other remains dissolved. thieme-connect.de After separation, the desired amine enantiomer can be recovered from the salt. Chiral carboxylic acids such as derivatives of tartaric acid are common resolving agents for primary amines. thieme-connect.de While this method is a cornerstone of chiral separation, a major drawback is that, without a recycling process, 50% of the synthetic material may be discarded as the unwanted enantiomer. rsc.org
Diastereomeric Control and Separation in Synthesis
In cases where a mixture of diastereomers is formed, separation is necessary. Column chromatography is a standard laboratory technique for separating diastereomers. mdpi.com For instance, the reduction of (1S,4R,E)-1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one oxime yields two diastereomeric amines, which can be successfully separated by column chromatography on silica (B1680970) gel. mdpi.com
Computational and Theoretical Investigations of 3,3 Dimethylbicyclo 2.2.1 Heptan 2 Amine
Quantum Chemical Calculations on Bicyclic Amine Systems
Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules. These methods are invaluable for mapping reaction mechanisms and understanding isomerization processes in complex bicyclic systems.
Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems. It is frequently applied to elucidate complex organic reaction mechanisms. For bicyclic amines, DFT can map out the potential energy surface for various transformations, identifying intermediates, and transition states.
A pertinent example is the theoretical study of the reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, a related norbornane (B1196662) derivative, and an oxirane. researchgate.net In that research, calculations at the PCM/B3LYP/6-3aG(d) level of theory were employed to determine the regiochemistry of the oxirane ring-opening and to characterize the structures of the transition states involved. researchgate.net This level of theory accounts for both electron correlation effects and solvent presence through the Polarizable Continuum Model (PCM).
For 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine, similar DFT approaches could be used to model key reactions such as N-alkylation or N-acylation. The calculations would predict whether the reaction proceeds through a concerted or stepwise mechanism and identify the most stable conformations of the products. Furthermore, DFT is crucial for studying potential isomerization pathways, such as Wagner-Meerwein rearrangements, which are characteristic of the bicyclo[2.2.1]heptane skeleton, although such rearrangements typically require the formation of a carbocation, which is less common in reactions involving the amine group itself.
Table 1: Application of DFT in Analyzing Reaction Pathways of Bicyclic Amines
| Computational Task | Objective | Expected Outcome for this compound |
|---|---|---|
| Transition State Search | Locate the highest energy point along the reaction coordinate. | Identification of transition state structures for reactions like N-alkylation, showing bond-breaking and bond-forming distances. |
| Intermediate Analysis | Identify any stable species formed during the reaction. | Determination if reactions proceed via stable intermediates (e.g., tetrahedral intermediates in acylation). |
| Solvent Modeling (PCM) | Account for the effect of the solvent on reaction energetics. | More accurate prediction of reaction barriers and stabilities in different media (e.g., polar vs. non-polar solvents). |
| IRC Calculations | Confirm that a transition state connects reactants and products. | A reaction path confirming the link between the amine reactant, the transition state, and the final product. |
The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Computationally, it is determined by calculating the energy difference between the reactants and the transition state on the potential energy surface.
DFT calculations, as used in the study of related norbornene amines, are adept at predicting these energy barriers. researchgate.net The accuracy of the calculated activation energy is highly dependent on the level of theory and the basis set employed. For instance, double-hybrid functionals often provide results in close agreement with experimental data. These theoretical predictions can be validated against experimental kinetic data derived from methods that monitor reaction progress over time, with activation parameters calculated using the Arrhenius or Eyring equations. nih.gov For a molecule like this compound, calculating the activation energies for nucleophilic attack by the amine or for potential elimination reactions would provide fundamental insights into its reactivity and stability.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations offer insights into the physical movements and conformational preferences of molecules over time.
The bicyclo[2.2.1]heptane framework is conformationally rigid. However, rotations around single bonds involving substituents can lead to different conformers. For this compound, the primary conformational flexibility arises from the rotation of the C2-N bond and the orientation of the amine group's hydrogen atoms or any N-substituents.
A theoretical conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to map the energy landscape. mdpi.com This process identifies low-energy conformers (local minima) and the energy barriers between them. For the title compound, the bulky gem-dimethyl groups at the C3 position would likely impose significant steric constraints, limiting the accessible conformational space for the adjacent C2-amine group. Energy minimization, often performed using methods like BFGS Newton, is applied to refine the geometry of each identified conformer to its lowest energy state. nih.gov
This compound is a chiral molecule. Molecular Dynamics (MD) simulations are a powerful tool for studying how chiral molecules interact with other chiral entities, such as enzymes or chiral catalysts. Studies on the closely related camphor (B46023) system have used multicopy MD simulations to understand how enantiomers bind within the active site of cytochrome P-450cam, revealing the factors that control stereoselective reactions. thegoodscentscompany.com Similar MD simulations could model the interaction of the enantiomers of this compound with biological receptors or their performance as chiral ligands in asymmetric catalysis.
While no specific studies on micellar catalysis involving this amine have been reported, its amphiphilic character (hydrophobic bicyclic core and hydrophilic amine head) makes it a candidate for such investigations. MD simulations could be used to model the partitioning and orientation of the amine at a micelle-water interface, providing insights into how a micellar environment could influence its reactivity or catalytic activity.
Prediction of Structure-Reactivity and Structure-Property Relationships
Computational methods are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models. These models establish a mathematical correlation between chemical structure and a specific property, such as biological activity or reactivity. researchgate.net
For bicyclic amines, QSAR studies have been used to understand the structural requirements for antimicrobial or receptor-binding activities. nih.govnih.gov The development of a QSAR model for derivatives of this compound would begin with the calculation of various molecular descriptors using DFT or other methods. mdpi.commdpi.com These descriptors quantify different aspects of the molecule's physicochemical properties.
Table 2: Key Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Class | Specific Descriptor | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Hardness (η), Electrophilicity (ω) | Quantifies the ability to donate/accept electrons, indicating reactivity in redox or nucleophilic/electrophilic reactions. mdpi.com |
| Steric | Molecular Volume, Surface Area | Describes the size and shape of the molecule, which is critical for receptor binding and steric hindrance in reactions. |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular skeleton. |
| Thermodynamic | Gibbs Free Energy (G), Enthalpy (H) | Predicts the stability of different isomers and the spontaneity of reactions. researchgate.net |
| Lipophilicity | Partition Coefficient (logP) | Measures the molecule's affinity for hydrophobic vs. hydrophilic environments, crucial for pharmacokinetic properties. |
Once calculated for a series of analogues, these descriptors are correlated with experimentally measured activity using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). researchgate.net The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. The rigid bicyclic framework of this compound makes it an ideal scaffold for such studies, as it reduces the number of conformational variables, leading to more robust and predictive models.
Computational Docking for Interaction Mode Analysis
Molecular docking simulations have been instrumental in elucidating the binding modes of Mecamylamine (B1216088), a structural analogue of this compound, with its biological targets. These studies provide a detailed picture of the intermolecular interactions that govern the compound's antagonist effect at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org
Docking studies on the enantiomers of Mecamylamine within the transmembrane domain (TMD) of the human α4β2 nAChR have revealed distinct binding sites and interaction patterns. nih.govacs.org Because Mecamylamine is approximately 100% protonated at physiological pH, the positively charged amino group plays a key role in its interactions. acs.orgresearchgate.net
The simulations show that Mecamylamine enantiomers can bind at several luminal (L) and non-luminal (NL) sites within the receptor's ion channel. acs.org The interactions are primarily non-covalent, consisting of hydrogen bonds and van der Waals contacts. acs.org
For example, in one identified binding site, a hydrogen bond is formed between the nitrogen atom of the amine group and the hydroxyl group of a threonine residue (α4-Thr296). acs.org Additionally, van der Waals interactions are observed with the nonpolar portions of adjacent isoleucine and valine residues (α4-Ile295 and α4-Val298). acs.org In another orientation, the positively charged amine group interacts electrostatically with the negatively charged carboxylic group of a glutamate (B1630785) residue (α4-Glu261) at the outer ring of the channel. researchgate.net The bicyclic cage of the molecule makes further van der Waals contacts with surrounding hydrophobic residues. acs.orgresearchgate.net
These computational models are crucial for understanding the structural basis of the allosteric modulation exerted by this class of compounds and can guide the development of new therapies. nih.gov
| Analogue | Target Receptor | Key Interacting Residues | Type of Interaction |
| (R)-(-)-Mecamylamine | Human α4β2 nAChR | α4-Thr296 | Hydrogen Bond acs.org |
| α4-Ile295, α4-Val298 | van der Waals acs.org | ||
| α4-Glu261 | Electrostatic researchgate.net | ||
| (S)-(+)-Mecamylamine | Human α4β2 nAChR | β2-Ile287, β2-Val291 | van der Waals acs.org |
| α4-Leu235, α4-Tyr238 | van der Waals acs.org |
Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethylbicyclo 2.2.1 Heptan 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 3,3-dimethylbicyclo[2.2.1]heptan-2-amine derivatives, providing detailed information about the proton and carbon environments, as well as the stereochemical and conformational arrangement of the molecule.
Proton NMR (¹H NMR) is instrumental in defining the structure of these complex bicyclic amines. The chemical shifts (δ), signal multiplicities, and coupling constants (J) of the protons provide a detailed map of the molecule's connectivity and stereochemistry. In derivatives of this compound, the rigid bridged framework leads to distinct and often complex splitting patterns.
For example, in 2-endo-ethyl-3,3-dimethylbicyclo[2.2.1]heptan-2-amine, the methyl groups on the bicyclic frame (H8 and H9) appear as singlets at δ 0.91 and 0.99 ppm, respectively. The protons of the ethyl group exhibit characteristic splitting, with the methyl protons (H11) appearing as a triplet at δ 0.88 ppm. The various methylene (B1212753) and methine protons of the bicyclic system are observed as complex multiplets in the range of δ 1.05-1.96 ppm. mdpi.com
Similarly, for 3-exo-ethyl-2-endo,3-dimethylbicyclo[2.2.1]heptan-2-amine, the ¹H NMR spectrum shows distinct signals for the three methyl groups (H10, H11, C8) and the ethyl group protons (H9), alongside the complex multiplets for the ring protons. researchgate.net The precise assignment of these signals is crucial for confirming the substitution pattern and the stereochemistry of the substituents.
Table 1: Selected ¹H NMR Data for this compound Derivatives (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|---|
| 2-endo-Ethyl-3,3-dimethylbicyclo[2.2.1]heptan-2-amine mdpi.com | H11 (CH₃ of ethyl) | 0.88 | t, J = 7.57 |
| H9 (CH₃) | 0.91 | s | |
| H8 (CH₃) | 0.99 | s | |
| H7a, H6, H5a, H10a | 1.05-1.74 | m | |
| H1, H7b | 1.86-1.96 | m | |
| 3-exo-Ethyl-2-endo,3-dimethylbicyclo[2.2.1]heptan-2-amine researchgate.net | H10 (CH₃) | 0.83 | s |
| H9 (CH₃ of ethyl) | 0.86 | t, J = 7.31 | |
| H11, H7a | 1.02-1.10 | m | |
| H5, H6, H8 | 1.21-1.58 | m |
Data presented is representative for structural assignment.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.
In the ¹³C NMR spectrum of 2-endo-ethyl-3,3-dimethylbicyclo[2.2.1]heptan-2-amine, the quaternary carbon C2, which bears the amino and ethyl groups, resonates at δ 61.5 ppm. The quaternary carbon C3, with two methyl groups, is found at δ 43.0 ppm. The methyl carbons (C8, C9, C11) appear in the upfield region (δ 8.9-26.2 ppm), while the various CH and CH₂ carbons of the bicyclic framework are observed between δ 23.0 and 50.1 ppm. mdpi.com This data is crucial for confirming the integrity of the bicyclo[2.2.1]heptane core and the positions of the substituents.
Table 2: Selected ¹³C NMR Data for this compound Derivatives (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-endo-Ethyl-3,3-dimethylbicyclo[2.2.1]heptan-2-amine mdpi.com | C11 (CH₃ of ethyl) | 8.9 |
| C9 (CH₃) | 22.4 | |
| C8 (CH₃) | 26.2 | |
| C7 (CH₂) | 33.8 | |
| C3 (quaternary) | 43.0 | |
| C1 (CH) | 48.5 | |
| C4 (CH) | 50.1 | |
| C2 (quaternary) | 61.5 | |
| 3-exo-Ethyl-2-endo,3-dimethylbicyclo[2.2.1]heptan-2-amine researchgate.net | C9 (CH₃ of ethyl) | 10.6 |
| C10 (CH₃) | 19.3 | |
| C11 (CH₃) | 23.6 | |
| C7 (CH₂) | 34.4 | |
| C3 (quaternary) | 45.2 | |
| C4 (CH) | 45.5 | |
| C1 (CH) | 52.7 |
Data presented is representative for carbon framework elucidation.
While ¹H and ¹³C NMR provide foundational structural data, advanced techniques are necessary to resolve complex stereochemical and conformational questions. The Nuclear Overhauser Effect (NOE) is a powerful method for determining the spatial proximity of atoms. wordpress.comwikipedia.org
Two-dimensional NOE Spectroscopy (NOESY), a homonuclear technique, is particularly useful. For instance, in camphor-derived bicyclo[2.2.1]heptane systems, which share the same core structure, NOESY experiments have been used to definitively confirm the absolute configuration at chiral centers. mdpi.com A cross-peak between specific protons in a NOESY spectrum indicates that they are close in space (typically within 5 Å), which can help to distinguish between endo and exo isomers or different rotameric conformations. wordpress.commdpi.com
Heteronuclear NOE experiments, which measure the NOE between different types of nuclei (e.g., ¹H and ¹³C), are valuable for providing polarization enhancements to insensitive nuclei like ¹³C, thereby improving signal-to-noise ratios. wikipedia.org This can be critical for identifying quaternary carbons or other carbons with weak signals. While specific heteronuclear NOE data for this compound derivatives are not widely published, the technique's application would be invaluable for confirming assignments and gaining insight into the relaxation mechanisms and dynamics of the carbon backbone. wikipedia.org Other advanced methods, such as the use of chiral lanthanide shift reagents, can be employed to induce separation of NMR signals for enantiomers, allowing for their differentiation and the determination of enantiomeric purity. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of newly synthesized compounds. By measuring the m/z value to several decimal places, HRMS allows for the calculation of a precise elemental formula, distinguishing between compounds that have the same nominal mass.
For derivatives of this compound, HRMS data provides definitive confirmation of their chemical formulas. For example, the calculated mass for the protonated molecule [M+H]⁺ of 3-exo-ethyl-2-endo,3-dimethylbicyclo[2.2.1]heptan-2-amine (C₁₁H₂₂N) is 168.1752. The experimentally found value of 168.1751 is in excellent agreement, confirming the elemental composition. researchgate.net Similarly, for 2-endo-ethyl-3,3-dimethylbicyclo[2.2.1]heptan-2-amine (C₁₂H₂₂N), the calculated exact mass for the [M+H]⁺ ion was 180.1752, with the found value being 180.1753. mdpi.com
Table 3: HRMS Data for Derivatives of this compound
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|---|
| 3-exo-Ethyl-2-endo,3-dimethylbicyclo[2.2.1]heptan-2-amine | C₁₁H₂₂N | [M+H]⁺ | 168.1752 | 168.1751 | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For derivatives of this compound, the IR spectrum provides key information. The presence of the amine group is typically indicated by N-H stretching vibrations, although these may be weak or absent for tertiary amines. The most prominent absorptions are the C-H stretching vibrations of the alkyl framework.
In the spectrum of 3-exo-ethyl-2-endo,3-dimethylbicyclo[2.2.1]heptan-2-amine, characteristic C-H stretching vibrations are observed in the region of 2874-2960 cm⁻¹. researchgate.net Additional bands corresponding to C-H bending and C-C stretching vibrations appear in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule. researchgate.netmdpi.com For example, a derivative containing a C=N imine group shows a characteristic absorption at 1673 cm⁻¹, while C-N bond vibrations can be seen around 1478 cm⁻¹. mdpi.com
Table 4: Characteristic IR Absorption Bands for Derivatives of this compound
| Compound | Functional Group | Wavenumber (νₘₐₓ, cm⁻¹) | Vibration Type | Source |
|---|---|---|---|---|
| 3-exo-Ethyl-2-endo,3-dimethylbicyclo[2.2.1]heptan-2-amine | C-H (alkyl) | 2960, 2937, 2874 | Stretching | researchgate.net |
| C-H (alkyl) | 1463, 1379 | Bending | researchgate.net | |
| (E)-2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-N,N,N-trimethylethan-1-aminium Chloride | C-H (alkyl) | 2956, 2700 | Stretching | nih.gov |
| C=C (exocyclic) | 1676 | Stretching | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement of crystalline solids. For derivatives of this compound, this technique provides unequivocal proof of their molecular structure, including bond lengths, bond angles, and torsional angles, which collectively define the conformation of the rigid bicyclic framework and the orientation of its substituents.
The rigid bicyclo[2.2.1]heptane core is a key feature that often promotes the formation of stable, well-defined crystals suitable for X-ray diffraction analysis. The data obtained from these analyses are fundamental for confirming the outcome of synthetic procedures and for understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding.
Several derivatives of the this compound framework have been successfully characterized using single-crystal X-ray diffraction. For instance, the crystal structure of (E)-2-((Z)-2-((1S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)ethylidene)hydrazine-1-carbothioamide has been determined, revealing a triclinic crystal system with a P1 space group. researchgate.netresearchgate.net Another example is the N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, which has also been characterized by X-ray diffraction analysis. researchgate.net
The crystallographic data for these and other derivatives provide a wealth of structural information. The precise bond lengths and angles within the bicyclic system, as well as the conformation of substituent groups, can be accurately determined. This information is invaluable for computational modeling and for establishing structure-activity relationships.
Below is a table summarizing the crystallographic data for a representative derivative of this compound.
Interactive Data Table: Crystallographic Data for (E)-2-((Z)-2-((1S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)ethylidene)hydrazine-1-carbothioamide researchgate.netresearchgate.net
| Parameter | Value |
| Chemical Formula | C₂₄H₃₈N₆S₂ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.9953(4) |
| b (Å) | 7.6132(5) |
| c (Å) | 15.3709(10) |
| α (°) | 82.089(5) |
| β (°) | 88.307(6) |
| γ (°) | 75.992(6) |
| Volume (ų) | 674.24(8) |
| Z | 1 |
| Temperature (K) | 296(2) |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. For chiral amines such as this compound and its derivatives, CD spectroscopy is an essential tool for determining enantiomeric purity and assigning absolute configurations. nih.gov
The rigid bicyclic structure of these compounds often leads to distinct CD spectra, with characteristic Cotton effects (positive or negative peaks) that are sensitive to the spatial arrangement of atoms and chromophores within the molecule. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereocenters.
While the parent amine may not possess a strong chromophore for CD analysis in the accessible wavelength range, derivatization can introduce chromophoric groups that exhibit characteristic CD signals. For example, the formation of metal complexes with chiral diamine ligands derived from this scaffold can induce CD activity in the d-d transition region of the metal ion. acs.org
Furthermore, CD spectroscopy is instrumental in determining the enantiomeric excess (ee) of chiral amines. nih.gov By forming diastereomeric complexes with a chiral auxiliary, the resulting CD spectra can be used to quantify the ratio of enantiomers present in a sample. This is a valuable application in asymmetric synthesis and chiral separations.
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the CD spectra of these molecules. By comparing the calculated spectra with the experimental data, the absolute configuration of a chiral derivative can be confidently assigned.
The study of charge-transfer complexes involving derivatives of the ketone precursor of this compound has also utilized CD spectroscopy to understand the electronic and stereochemical properties of these systems. binghamton.edu
Derivatization and Functionalization Strategies for Expanding Chemical Space
Formation of Amine Salts and Adducts
The basic nitrogen atom of 3,3-dimethylbicyclo[2.2.1]heptan-2-amine readily participates in acid-base reactions to form a variety of amine salts. This is a fundamental strategy to improve the compound's solubility in aqueous media and to facilitate its handling and purification. The most common salt form is the hydrochloride salt, which can be prepared by treating the free amine with a solution of hydrogen chloride in an organic solvent such as diethyl ether. This process typically results in the precipitation of the salt, which can then be isolated by filtration. For instance, in the synthesis of mecamylamine (B1216088) analogues, the final amine products are often converted to their hydrochloride salts to yield stable, crystalline solids suitable for further studies. medchemexpress.com The formation of these salts is a critical step in the development of pharmaceutical compounds based on this scaffold.
Introduction of Diverse Functional Groups onto the Bicyclo[2.2.1]heptane Amine Core
Modification of the bicyclo[2.2.1]heptane core allows for the fine-tuning of the molecule's properties. Various functional groups can be introduced through a range of synthetic methodologies.
Halogenation and Fluorination Strategies
While direct halogenation of the this compound core is not extensively documented in readily available literature, general strategies for the halogenation of bicyclo[2.2.1]heptane systems can be considered. For instance, the synthesis of aminobicycloheptanols can be achieved through the hydroxychlorination or hydroxybromination of the corresponding bicyclo[2.2.1]heptene precursor. In this process, active oxyhalogenide intermediates are generated in situ and add across the double bond to form hydroxyhalides. The halogen atom can then be substituted by an amino group to yield the desired amino alcohol. ppor.az
Fluorination strategies for bicyclic amines are of particular interest due to the unique properties conferred by the fluorine atom. While specific examples for this compound are scarce, electrophilic fluorination using reagents like N-fluoroditrifluoromethanesulfonimide (NFSI) or Selectfluor® on related bicyclic systems has been reported. These methods often require careful optimization to control regioselectivity and stereoselectivity.
Modification with Carboxylic Acid and Other Oxygenated Functionalities
The bicyclo[2.2.1]heptane framework can be functionalized with carboxylic acid groups, which can then serve as handles for further derivatization. For example, 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a known compound that can be synthesized and used as a precursor. nih.govmdpi.com The amine functionality can be introduced at a later stage, or the carboxylic acid can be used to modify an existing amine through amide bond formation. The introduction of other oxygenated functionalities, such as hydroxyl groups, can be achieved through various oxidative methods or by starting from oxygenated precursors.
Synthesis of Quaternary Ammonium (B1175870) Compounds
The nitrogen atom of the amine can be further alkylated to form quaternary ammonium salts. These compounds often exhibit interesting biological activities, including antimicrobial properties. A series of novel quaternary ammonium salts (QASs) have been synthesized from a camphene-derived precursor, which shares the 3,3-dimethylbicyclo[2.2.1]heptane skeleton. In this approach, an allylic chloride derivative of camphene (B42988) is reacted with various tertiary amines, such as pyridine, N,N-dimethylbenzylamine, and 1-methylimidazole, to yield the corresponding quaternary ammonium chlorides. nih.gov The quaternization reaction is typically carried out by refluxing the reactants in a suitable solvent like ethyl acetate. nih.gov
Below is a table summarizing the synthesis of various quaternary ammonium salts from a derivative of 3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene.
| Compound Name | Reactant Amine | Yield (%) | Physical State |
|---|---|---|---|
| (E)-1-(2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)ethyl)pyridine-1-ium Chloride | Pyridine | 74.47 | Brown solid |
| (E)-N-Benzyl-2-(3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)-N,N-dimethylethan-1-aminium Chloride | N,N-Dimethylbenzylamine | - | White solid |
| (E)-3-(2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)ethyl)-1-methyl-1H-imidazol-3-ium Chloride | 1-Methylimidazole | 63.42 | Dark brown oily liquid |
| (E)-2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-N,N,N-trimethylethan-1-aminium Chloride | Trimethylamine | 73.63 | Light gray solid |
| (E)-2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-N,N,N-triethylethan-1-aminium Chloride | Triethylamine | 71.81 | White solid |
Conjugation Chemistry with Bicyclic Amines for Analytical and Synthetic Purposes
The primary or secondary amine functionality of this compound and its derivatives serves as a valuable attachment point for conjugation to other molecules. This can be exploited for various analytical and synthetic purposes, such as the development of probes, tracers, or targeted drug delivery systems. While specific examples of conjugation chemistry involving this particular amine are not widely reported, the general principles of amine chemistry are applicable. For instance, the amine can be reacted with activated esters, isothiocyanates, or sulfonyl chlorides to form stable amide, thiourea (B124793), or sulfonamide linkages, respectively. This allows for the coupling of the bicyclic amine to fluorescent dyes, biotin, or other reporter molecules for analytical applications.
Application in Building Block Synthesis for Complex Molecular Architectures
The rigid and well-defined three-dimensional structure of the 3,3-dimethylbicyclo[2.2.1]heptane core makes it an attractive building block for the synthesis of more complex molecules. Its stereochemical properties can be used to induce chirality in subsequent reactions, making it a potential chiral auxiliary. metu.edu.tr The bicyclo[2.2.1]heptane framework is a cornerstone in asymmetric synthesis and catalysis. acs.org For example, derivatives of this amine can be incorporated into larger molecular scaffolds to create novel ligands for catalysis or to serve as key structural elements in the total synthesis of natural products. The ability to functionalize both the amine and the bicyclic core provides a versatile platform for the construction of diverse and complex molecular architectures.
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine, offering various methods tailored to specific analytical needs.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of bicyclic amines. When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for measuring these compounds. mdpi.com The addition of liquid chromatography to the front end of MS/MS enhances selectivity by separating analytes before they enter the mass spectrometer, which is particularly useful for compounds with multiple isomers. mdpi.com
For effective MS/MS analysis, the analyte must be charged. mdpi.com Since compounds like this compound may not be easily ionized on their own, derivatization is often employed. mdpi.comnih.gov Conjugation to other amines that are readily ionized allows the final conjugate to be detected. mdpi.com For instance, a study on short-chain fatty acids demonstrated that conjugation to amines with ring structures improved their measurement by LC-MS/MS. mdpi.com
In the analysis of biogenic amines in food and beverage samples, a method combining thin-film dispersive solid-phase extraction with HPLC-MS/MS has been developed for non-derivatized determination. chromatographyonline.com This method showed wide linearity and low limits of detection, proving to be rapid and highly sensitive. chromatographyonline.com
Table 1: HPLC-MS/MS Parameters for Analysis of Amine Conjugates
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse phase |
| Mobile Phase | Acetonitrile/formate (B1220265) buffer gradient |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection Mode | Single Reaction Monitoring (SRM) |
| Collision Gas | Argon |
This table is illustrative and based on typical parameters for amine analysis.
Gas chromatography (GC) is a well-established technique for the analysis of volatile compounds. However, the direct analysis of amines like this compound can be challenging due to their polarity and basicity, which can lead to poor peak shape and reproducibility. gcms.czrestek.com To overcome these issues, derivatization is often necessary to convert the amines into more volatile and less polar derivatives. researchgate.netvt.edu
Common derivatization methods for amines include silylation, acylation, and the formation of carbamates or sulfonamides. researchgate.net These derivatives are more volatile and stable, resulting in narrower and more symmetrical peaks during GC analysis. researchgate.net For example, trifluoroacetylated fatty amines have been successfully separated using a capillary column. researchgate.net
The choice of GC column is also critical. Highly inert columns with good retention and efficiency are required. gcms.cz Specialized columns, such as the Rtx-Volatile Amine column, are designed to be robust and can withstand repeated injections of samples in challenging matrices like water. gcms.czrestek.com
Table 2: Common Derivatizing Agents for GC Analysis of Amines
| Derivatizing Agent | Derivative Formed | Advantages |
| Silylating agents (e.g., BSTFA) | Silyl derivatives | Increased volatility and stability. researchgate.net |
| Acylating agents (e.g., TFAA) | Acyl derivatives | Introduces electron-capturing groups, enhancing detectability. researchgate.net |
| Alkyl chloroformates | Carbamate derivatives | Allows for detection by various sensitive detectors (ECD, FPD, MS, NPD). researchgate.net |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of organic reactions and for the qualitative analysis of reaction mixtures. rsc.orgnih.govrsc.org In the synthesis of bicyclic amines, TLC can be used to track the consumption of starting materials and the formation of products. nih.govrsc.org
For qualitative analysis, TLC helps in identifying compounds by comparing their retention factors (Rf values) with those of known standards. bjbms.org The visualization of spots on the TLC plate can be achieved using various methods, such as UV light or by staining with specific reagents. For instance, cinnamaldehyde (B126680) can be used as a reagent to detect aromatic primary amines, which appear as yellow spots. researchgate.net
A study developed a method combining TLC with an image processing system (MIA-TLC) for the quantitative monitoring of organic reactions. rsc.org This technique converts the visual information from the chromatogram into color values, allowing for the calculation of reaction conversion percentages. rsc.org
Assessing the enantiomeric purity of chiral compounds like this compound is crucial, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities. americanpharmaceuticalreview.com Chiral chromatography is the most widely used method for this purpose due to its reliability and accuracy. openochem.org
This technique utilizes a chiral stationary phase (CSP) in either HPLC or GC columns. openochem.orgmdpi.com The enantiomers of a chiral analyte interact differently with the CSP, forming transient diastereomeric complexes, which leads to their separation. openochem.org
Chiral HPLC is a well-established technique for chiral analysis, and various CSPs, such as those based on cellulose (B213188) derivatives, are commercially available. mdpi.com The separation of enantiomers is essential for quality control of chiral drugs and for monitoring asymmetric synthesis. mdpi.com Chiral GC columns are also available for the separation of volatile enantiomers. wisc.edu Due to their identical physical properties, enantiomers cannot be separated by standard GC columns. wisc.edu
Table 3: Chiral Chromatography Techniques for Enantiomeric Purity
| Technique | Stationary Phase | Principle of Separation | Application |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Differential interaction forming diastereomeric complexes. openochem.org | Quantitative and qualitative analysis of chiral drugs, monitoring asymmetric reactions. mdpi.com |
| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Differential interaction forming diastereomeric complexes. wisc.edu | Separation of volatile enantiomers. wisc.edu |
Electrophoretic Methods for Bicyclic Amines
Electrophoretic methods provide an alternative to chromatographic techniques for the analysis of charged species like bicyclic amines.
Capillary Electrophoresis (CE) is a powerful analytical technique that offers high precision, sensitivity, and versatility for separating and analyzing complex mixtures. longdom.org It relies on the differential migration of charged particles in a narrow capillary under the influence of an electric field. longdom.org
CE is particularly well-suited for the analysis of small ions and can be a complementary technique to HPLC. nih.govanalyticaltoxicology.com It can analyze very small sample volumes and can be used to detect analytes at wavelengths below those typically used in liquid chromatography. analyticaltoxicology.com For the analysis of amines, CE with direct conductivity detection has been shown to be a simple, fast, and versatile method. nih.gov
The sensitivity of CE can be enhanced through various on-line preconcentration techniques. acs.orgresearchgate.net The Mars Organic Analyzer (MOA), for example, utilizes CE for the sensitive detection of amino acid and amine biomarkers. nih.govresearchgate.net To handle challenging samples that are highly acidic or saline, buffer systems and sample labeling protocols have been optimized to improve the robustness and sensitivity of the analysis. nih.govresearchgate.net
Academic Applications and Theoretical Frameworks of Bicyclo 2.2.1 Heptane Amines
Role as Versatile Building Blocks in Advanced Organic Synthesis
The bicyclo[2.2.1]heptane skeleton is a privileged structure in organic synthesis, serving as a foundational element for the construction of a diverse array of complex molecules. Amines derived from this scaffold, such as 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine, are particularly valuable as synthetic intermediates. The presence of the amine functionality on the rigid bicyclic frame allows for the introduction of various substituents and the construction of more elaborate molecular architectures.
One of the notable applications of this class of compounds is in the synthesis of pharmacologically active agents. For instance, derivatives of mecamylamine (B1216088), which is methyl-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-amine, have been developed. The synthesis of these analogues often involves the use of 3,3-Dimethylbicyclo[2.2.1]heptan-2-one (camphenilone) as a starting material, which can be converted to the corresponding amine. The rigid framework of the bicyclo[2.2.1]heptane unit is crucial for the biological activity of these compounds, as it dictates the spatial orientation of the pharmacophoric groups.
Furthermore, the bicyclo[2.2.1]heptane amine structure is utilized in the synthesis of constrained nucleoside analogues, where the bicyclic system acts as a mimic of the sugar moiety in natural nucleosides. These constrained analogues are of interest for their potential antiviral and anticancer activities. The synthesis of these molecules often involves a multi-step sequence starting from a functionalized bicyclo[2.2.1]heptane precursor, highlighting the role of these amines as key building blocks.
The versatility of bicyclo[2.2.1]heptane amines as building blocks is further demonstrated by their use in the preparation of squaramide-based compounds. For example, bicyclo[2.2.1]heptan-2-amine has been used to synthesize N,N'-diarylsquaramide CXCR2 selective antagonists, which have potential as anti-cancer metastasis agents. nih.gov The synthesis involves the reaction of the amine with 3,4-diethoxycyclobut-3-ene-1,2-dione to introduce the squaramide moiety. nih.gov
Design and Synthesis of Chiral Ligands and Organocatalysts
The inherent chirality and rigidity of the bicyclo[2.2.1]heptane framework make its amine derivatives excellent candidates for the development of chiral ligands and organocatalysts. These are instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. While direct applications of this compound in this context are not extensively documented, the closely related fenchone-derived amines have been successfully employed. Fenchone (B1672492), which is 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one, provides a similar structural backbone.
The synthesis of such ligands and catalysts often involves the modification of the amine group to introduce other functionalities that can coordinate to a metal center or participate in non-covalent interactions to induce stereoselectivity. For example, diamines derived from camphor (B46023), another related bicyclo[2.2.1]heptane derivative, have been used to prepare bifunctional thiourea (B124793) organocatalysts.
Chiral ligands and organocatalysts derived from bicyclo[2.2.1]heptane amines have been successfully applied in a variety of asymmetric reactions. For instance, camphor-derived diamines have been converted into thiourea organocatalysts that are effective in promoting the conjugate addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene with good enantioselectivity.
In a similar vein, fenchone-derived amino alcohols have been used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand, and the rigid bicyclo[2.2.1]heptane scaffold plays a crucial role in creating a well-defined chiral environment around the reactive center.
The table below summarizes the application of some camphor-derived organocatalysts in the Michael addition of dimethyl malonate to trans-β-nitrostyrene, illustrating the potential of the bicyclo[2.2.1]heptane scaffold in asymmetric catalysis.
| Catalyst (Camphor-derived Diamine) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Ratio (er) |
| endo-1,3-diamine based | Toluene | 25 | 100 | 91.5:8.5 |
| endo-1,3-diamine based | Toluene | -25 | 80 | 80:20 |
| exo-1,2-diamine based | Toluene | 25 | 95 | 61.5:38.5 |
Contribution to the Chiral Pool in Asymmetric Synthesis
The "chiral pool" in organic synthesis refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Terpenoids, including camphor and its derivatives, are prominent members of the chiral pool. This compound, being derivable from camphene (B42988) (which is structurally related to camphor), is considered a part of this valuable collection of chiral building blocks.
The use of chiral pool starting materials is a powerful strategy in asymmetric synthesis as it allows for the transfer of chirality from the starting material to the final product, often obviating the need for a separate asymmetric induction step. The rigid and well-defined stereochemistry of the bicyclo[2.2.1]heptane skeleton is preserved throughout synthetic transformations, making it a reliable scaffold for the construction of enantiomerically pure targets.
The synthetic utility of camphor and its derivatives as chiral starting materials is well-established in the synthesis of natural products and other complex organic molecules. The accessibility of both enantiomers of many of these bicyclic ketones further enhances their value in the chiral pool, providing access to both enantiomeric series of a target molecule.
Exploration of Structure-Activity Relationship (SAR) Concepts in Chemical Biology and Material Science
The rigid nature of the bicyclo[2.2.1]heptane framework makes its derivatives, including this compound, excellent probes for studying structure-activity relationships (SAR). By systematically modifying the substituents on this inflexible scaffold, chemists can gain precise insights into how molecular shape and functional group orientation affect biological activity or material properties.
A significant area where SAR studies of bicyclo[2.2.1]heptane amines have been conducted is in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, based on the structure of mecamylamine. wikipedia.org A study on mecamylamine analogues revealed that methyl substituents at the C3 position of the bicyclo[2.2.1]heptane ring are crucial for antagonistic activity. nih.gov In contrast, methyl groups at the C1, C2, and C7 positions were found to be less significant for this activity. nih.gov Furthermore, analogues with an exo-oriented N-methylamine functionality were generally slightly more active than their endo counterparts. nih.gov These findings highlight the importance of the substitution pattern on the bicyclic ring in determining the pharmacological profile.
The table below presents a qualitative summary of the SAR for mecamylamine analogues at nAChRs.
| Position of Methyl Substituent | Importance for Antagonistic Activity |
| C1 | Low |
| C2 | Low |
| C3 | High |
| C7 | Low |
In the realm of material science, the rigid bicyclic structure can be exploited to create materials with well-defined three-dimensional architectures. Amines on this scaffold can serve as curing agents for epoxy resins or as building blocks for polymers with specific thermal or mechanical properties. While specific studies on this compound in this context are not widely reported, the potential for its use in creating structured materials is significant. For instance, quaternary ammonium (B1175870) salts containing a camphene structure have been synthesized and investigated for their antimicrobial and surface-active properties. semanticscholar.org
Fundamental Studies in Physical Organic Chemistry
The well-defined and rigid geometry of the bicyclo[2.2.1]heptane system provides an exceptional platform for investigating fundamental concepts in physical organic chemistry. The fixed spatial relationship between substituents allows for the systematic study of through-bond and through-space electronic effects, steric effects, and reaction mechanisms.
A key area of investigation using the bicyclo[2.2.1]heptane framework is the study of remote substituent effects on the reactivity of a functional group located elsewhere on the molecule. The rigidity of the scaffold ensures that the distance and orientation between the substituent and the reacting center are fixed, allowing for a more straightforward interpretation of electronic and steric effects compared to more flexible acyclic or monocyclic systems.
Studies on γ-disposed substituted bicyclo[2.2.1]heptane systems have utilized 19F NMR chemical shifts as a sensitive probe to understand the nature of polar substituent effects. semanticscholar.org These investigations have helped to elucidate the mechanisms by which electronic effects are transmitted through the saturated framework. For example, the correlation of 19F substituent chemical shifts (SCS) in 6-substituted-exo-2-fluorobicyclo[2.2.1]heptanes with known electronic parameters suggests that electronegativity effects play a significant role. semanticscholar.org
While specific studies focusing on this compound are limited, the principles derived from studies on related bicyclo[2.2.1]heptane and adamantane (B196018) systems are applicable. semanticscholar.org For instance, the reactivity of the amine group in this compound would be influenced by substituents at other positions on the bicyclic ring through a combination of field and inductive effects transmitted through the sigma bond network. The gem-dimethyl group at the C3 position also exerts a significant steric influence on the reactivity of the adjacent C2-amine.
Homoenolization and Related Phenomena in Bicyclo[2.2.1]heptane Amines
The theoretical framework for the homoenolization of this compound is largely extrapolated from extensive studies on its corresponding ketone, 3,3-dimethylbicyclo[2.2.1]heptan-2-one, commonly known as camphenilone. The phenomenon of homoenolization, first described by Nickon and Lambert, involves the abstraction of a proton from a position remote from a carbonyl group (or other activating functional group) under the influence of a strong base at elevated temperatures. cdnsciencepub.com This process leads to the formation of a homoenolate ion, which can then undergo various reactions, including rearrangement and deuterium (B1214612) exchange.
In the bicyclo[2.2.1]heptane system, the rigid, strained framework provides a unique template for studying these long-range proton abstraction reactions. The seminal work on camphenilone demonstrated that treatment with a strong base, such as potassium tert-butoxide in tert-butyl alcohol at 185°C, resulted in its racemization, indicating that a proton was abstracted from a location that rendered the molecule achiral. cdnsciencepub.com This discovery challenged the conventional understanding of enolate chemistry, which was previously thought to be confined to protons alpha to the carbonyl group.
Subsequent research on related bicyclic ketones, such as fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), has further elucidated the mechanistic pathways of homoenolization. nrcresearchpress.com These studies, employing techniques like 13C and 2H Nuclear Magnetic Resonance (NMR) spectroscopy, have precisely mapped the sites of deuterium incorporation when the reaction is carried out in a deuterated medium. nrcresearchpress.com For fenchone, deuterium exchange was observed at five different β-positions: C-6 (both exo and endo), C-8, C-9, and C-10. nrcresearchpress.com
The intermediate homoenolate ion is not only a transient species leading to proton exchange but can also trigger skeletal rearrangements. In the case of fenchone, the homoenolate has been shown to rearrange to 3,3,6-trimethyl-norcamphors. nrcresearchpress.com These findings highlight the synthetic potential and mechanistic complexity of homoenolization reactions.
While direct experimental studies on the homoenolization of this compound are not extensively documented in the literature, the principles derived from its ketone analog provide a strong basis for predicting its behavior. The amino group, being a powerful electron-donating group, would be expected to influence the acidity of the remote protons differently than a carbonyl group. However, under sufficiently strong basic conditions, the formation of a homoenolate-like species is theoretically plausible.
The study of homoenolization extends to other bicyclic systems as well, providing a broader context for understanding these phenomena. For instance, investigations into the bicyclo[3.3.1]- and [3.2.2]nonan-2-one systems have also revealed rearrangements and proton abstractions mediated by homoenolates. cdnsciencepub.com
A study on 3,3,6,6-tetramethylbicyclo[2.2.1]heptan-2-one demonstrated that H-D exchange occurs at the bridgehead position alpha to the carbonyl group and at C-7. cdnsciencepub.com This work established that the C-7 position in a bicyclo[2.2.1]heptan-2-one is a homoenolizable site, with a notable preference for the syn proton. cdnsciencepub.com A similar preference for exchange at C-7 was also observed for fenchone. cdnsciencepub.com
The relative rates of deuterium exchange at different positions in fenchone under homoenolization conditions have been determined using 2H NMR, providing quantitative insight into the stereoselectivity of the process. nrcresearchpress.com
Interactive Data Table: Relative Rates of Deuterium Exchange in Fenchone
| Position | Relative Rate of Exchange |
| C-6 (exo) | 1.0 |
| C-6 (endo) | 0.2 |
| C-8 | 0.1 |
| C-9 | 0.1 |
| C-10 | 0.3 |
This data is based on studies of fenchone and serves as a theoretical model for related bicyclo[2.2.1]heptane systems. nrcresearchpress.com
Interactive Data Table: Homoenolizable Sites in Bicyclo[2.2.1]heptan-2-ones
| Compound | Homoenolizable Sites | Key Findings |
| 3,3-Dimethylbicyclo[2.2.1]heptan-2-one (Camphenilone) | Remote positions leading to racemization | First documented case of homoenolization. cdnsciencepub.com |
| 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one (Fenchone) | C-6 (exo and endo), C-8, C-9, C-10 | Detailed mechanistic study using NMR; rearrangement to 3,3,6-trimethyl-norcamphors. nrcresearchpress.com |
| 3,3,6,6-Tetramethylbicyclo[2.2.1]heptan-2-one | Bridgehead alpha to carbonyl, C-7 | Established C-7 as a homoenolizable site with a syn preference. cdnsciencepub.com |
These studies on bicyclic ketones provide a robust theoretical framework for understanding the potential homoenolization and related phenomena in this compound. The strained bicyclic structure is key to facilitating these unusual long-range proton transfers, leading to fascinating chemical transformations.
Future Research Directions and Emerging Trends in 3,3 Dimethylbicyclo 2.2.1 Heptan 2 Amine Research
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of complex bicyclic amines is a critical area of research, with a growing emphasis on sustainability and efficiency. numberanalytics.com Future work in the synthesis of 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine and related structures is expected to move beyond traditional multi-step methods towards more innovative and environmentally benign approaches.
Key emerging trends include:
Biocatalytic Reactions: The use of enzymes to catalyze the synthesis of bicyclic compounds offers a highly selective and sustainable alternative to conventional chemical methods. numberanalytics.com Research is anticipated to focus on identifying or engineering enzymes capable of performing key transformations in the synthesis of this specific amine.
Photochemical Reactions: Light-mediated reactions can proceed under mild conditions, often providing unique reactivity and selectivity. numberanalytics.comresearchgate.net The application of photoredox catalysis, for instance, has shown promise in the de novo synthesis of diverse saturated bicyclic amines from simple precursors. researchgate.net
Intramolecular C-H Amination: Advanced strategies involving the intramolecular amination of remote C-H bonds are being developed to construct complex, bridged bicyclic amines. nih.govescholarship.org This approach, sometimes using synergistic activation by light and heat, can create value-added aza-cycles with high efficiency. nih.govescholarship.org
Flow Chemistry: Continuous flow processes offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch synthesis. numberanalytics.com Adapting and optimizing synthetic routes for this compound in flow reactors is a promising direction for industrial-scale production.
| Synthetic Approach | Key Advantages | Potential for this compound |
|---|---|---|
| Biocatalysis | High selectivity, mild conditions, sustainability. numberanalytics.com | Enantioselective synthesis of specific stereoisomers. |
| Photochemistry | Mild conditions, unique reactivity pathways. numberanalytics.comresearchgate.net | Access to novel derivatives and functionalizations. |
| C-H Amination | High atom economy, synthesis of complex structures. nih.gov | More direct and efficient synthetic routes. |
| Flow Chemistry | Scalability, improved safety and control. numberanalytics.com | Facilitating large-scale, industrial production. |
Deeper Mechanistic Understanding of Complex Rearrangements and Catalytic Cycles
The bicyclo[2.2.1]heptane skeleton is known for its propensity to undergo complex skeletal rearrangements, such as the Wagner-Meerwein rearrangement. researchgate.net A more profound understanding of the mechanisms governing these transformations is crucial for controlling reaction outcomes and designing rational synthetic strategies. Future research will likely employ a combination of experimental and computational methods to elucidate these pathways.
Kinetic analysis of reactions involving bicyclic amines helps to determine the underlying mechanisms, such as whether a reaction proceeds via an S_N1 or S_N2 pathway. researchgate.net Furthermore, in the context of catalysis, detailed mechanistic studies of processes like transition-metal-catalyzed C-N bond activation are essential. marquette.edu Investigating the catalytic cycles, identifying reactive intermediates, and understanding the role of ligands will enable the development of more efficient and selective catalytic systems for the derivatization of this compound. marquette.edu
Advancements in Computational Design and Predictive Modeling for Bicyclic Systems
Computational chemistry is becoming an indispensable tool in the study of complex molecules. numberanalytics.com For bicyclic systems like this compound, advancements in computational design and predictive modeling are set to accelerate discovery.
Emerging trends in this area include:
Predictive Synthesis: Using machine learning and molecular modeling to forecast the outcomes of reactions and optimize synthetic conditions. numberanalytics.com
DFT and NMR Guided Studies: Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) investigations are being used to understand reaction mechanisms, such as the unique roles of light and heat in bicyclization. nih.govescholarship.org
Molecular Docking: Computational docking studies are used to understand the interaction of bicyclo[2.2.1]heptane-containing molecules with biological targets, such as chemokine receptors, guiding the design of new therapeutic agents. nih.govrsc.org
NBO Analysis: The Natural Bond Orbital (NBO) approach is being used to investigate fundamental properties, such as the high nitrogen inversion-rotation barriers observed in some azabicyclo[2.2.1]heptanes. biu.ac.il
| Computational Method | Application in Bicyclic Amine Research | Reference |
|---|---|---|
| Molecular Modeling / Machine Learning | Predicting and optimizing synthesis and reactivity. | numberanalytics.com |
| Density Functional Theory (DFT) | Investigating reaction mechanisms and activation modes. | nih.govescholarship.org |
| Molecular Docking | Illustrating binding modes with biological receptors. | nih.govrsc.org |
| Natural Bond Orbital (NBO) Analysis | Understanding fundamental electronic and geometric properties. | biu.ac.il |
Development of New Analytical Probes and Detection Methods
While standard analytical techniques such as NMR, IR, and mass spectrometry are routinely used to characterize bicyclic amines and their derivatives, there is a continuous need for more advanced and specialized analytical methods. mdpi.comnih.gov Future research is needed to develop new analytical probes and detection methods tailored for these complex molecules, particularly for tracking them in biological or material systems. This could involve designing fluorescent probes that selectively bind to the bicyclic amine scaffold or developing new mass spectrometry techniques for sensitive detection and structural elucidation of complex derivatives. Currently, methods like gas chromatography are used for the analysis of amine solutions, but these are often non-specific. bre.com The development of chiral stationary phases for HPLC is also crucial for the separation and analysis of different stereoisomers of this compound and its derivatives. mdpi.comnih.gov
Expanding Applications in Advanced Catalysis and Materials Science
The unique three-dimensional shape and rigidity of the bicyclo[2.2.1]heptane framework make it an attractive building block in various fields. enamine.net While its potential in pharmaceuticals is an active area of research, future trends point towards expanding its applications in advanced catalysis and materials science. numberanalytics.comsmolecule.com
In catalysis , derivatives of this compound can serve as chiral ligands in asymmetric catalysis, building upon the known use of the parent ketone as a precursor for such ligands. The development of novel bifunctional organocatalysts based on this scaffold is another promising avenue. mdpi.comnih.gov
In materials science , the incorporation of this rigid bicyclic amine into polymer backbones could lead to new materials with unique thermal and mechanical properties. numberanalytics.comsmolecule.com Its derivatives are also being explored for creating novel quaternary ammonium (B1175870) salts (QASs) with potential applications as antimicrobial agents. nih.govacs.org The defined spatial arrangement of functional groups on the bicyclic scaffold can be exploited to create highly ordered materials with specific optical or conductive properties. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one (camphenilone) with strong bases like LDA (lithium diisopropylamide). For instance, quenching the reaction with water after LDA treatment yields a mixture of the desired amine and unreacted ketone, with a 45% yield of the alcohol intermediate observed in gas chromatography . Optimization involves controlling stoichiometry (e.g., 1.84 M methyllithium) and using aqueous workup to isolate the product. Chromatographic purification (e.g., silica gel column chromatography) is critical for removing byproducts .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Bruker Avance DPX 300) confirms stereochemistry and structural integrity, while mass spectrometry (e.g., Agilent 6224 TOF LC/MS) verifies molecular weight and purity . High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., CHIRALPAK AD-H) resolves enantiomers, ensuring stereochemical homogeneity. Gas chromatography (GC) is also used for intermediate analysis .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved, and what role do chiral catalysts play?
- Methodological Answer : Stereoselectivity is achieved through chiral phase-transfer catalysts and protecting groups. For example, triethylamine and di-tert-butyl dicarbonate are used to protect amines during synthesis, enabling selective reduction of oxime intermediates to yield enantiomerically pure products . Chiral HPLC columns (e.g., CHIRALPAK OJ-H) are essential for isolating endo vs. exo isomers, with retention times and elution profiles guiding separation .
Q. What strategies are employed to resolve contradictions in pharmacological data when testing this compound derivatives?
- Methodological Answer : Contradictions in bioassay results (e.g., variable IC50 values) are addressed through rigorous statistical analysis (ANOVA, Student’s t-test) and replication under controlled conditions . Solubility adjustments (e.g., using ethanol or glycerol for hydrophobic derivatives) and standardized protocols for receptor binding assays (e.g., nAChR antagonism studies) reduce variability .
Q. How do computational methods contribute to understanding the structure-activity relationships (SAR) of this compound in RNA virus inhibition?
- Methodological Answer : Molecular docking and density functional theory (DFT) calculations predict interactions between the bicyclic scaffold and viral enzymes (e.g., SARS-CoV-2 main protease). Derivatives like 1,3-disubstituted ureas, synthesized via reactions with isocyanates, show enhanced inhibition due to hydrogen bonding with active-site residues . In vitro assays validate computational predictions, with IC50 values correlated to substituent electronegativity .
Q. What are the challenges in scaling up the synthesis of enantiomerically pure this compound, and how can they be mitigated?
- Methodological Answer : Scaling up chiral syntheses requires optimizing solvent systems (e.g., DMSO-d6 for polar intermediates) and minimizing racemization during workup. Continuous-flow chromatography reduces solvent waste and improves yield in large-scale separations . Process analytical technology (PAT) monitors reaction progress in real time, ensuring consistent enantiomeric excess (ee) ≥ 95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
